molecular formula C12H9BrFNO3 B13697360 Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13697360
M. Wt: 314.11 g/mol
InChI Key: LRZZFLMORMDMJN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the isoxazole ring.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluorine substituents can enhance its binding affinity to certain biological targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(4-bromo-3-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3

InChI Key

LRZZFLMORMDMJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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